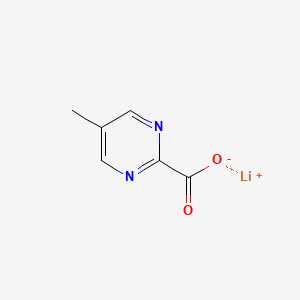![molecular formula C13H9F3O B13476574 [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol: is an organic compound with the molecular formula C13H9F3O. It is a member of the class of benzyl alcohols, characterized by the presence of a phenylmethanol substructure. This compound is notable for its unique arrangement of fluorine atoms on the phenyl rings, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol typically involves the use of fluorinated benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions: [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of difluorobenzophenone derivatives.
Reduction: Formation of difluorobenzyl derivatives.
Substitution: Formation of various substituted phenylmethanol derivatives.
科学研究应用
Chemistry: In chemistry, [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique fluorine substitution pattern makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s fluorinated structure is of interest in medicinal chemistry for the development of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science .
作用机制
The mechanism of action of [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
- 2,3-Difluorobenzyl alcohol
- 4-Fluorobenzyl alcohol
- 3,4-Difluorophenylboronic acid
Comparison: Compared to these similar compounds, [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol is unique due to its specific arrangement of fluorine atoms on the phenyl rings. This unique substitution pattern can result in different chemical reactivity and physical properties, making it a valuable compound for specific applications .
属性
分子式 |
C13H9F3O |
|---|---|
分子量 |
238.20 g/mol |
IUPAC 名称 |
[3-(2,3-difluorophenyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9F3O/c14-11-5-4-8(7-17)6-10(11)9-2-1-3-12(15)13(9)16/h1-6,17H,7H2 |
InChI 键 |
JFASRIQQHVDJEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=C2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


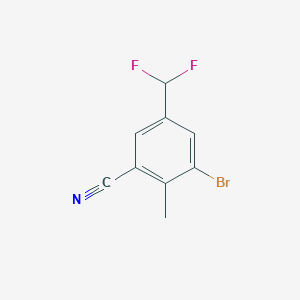
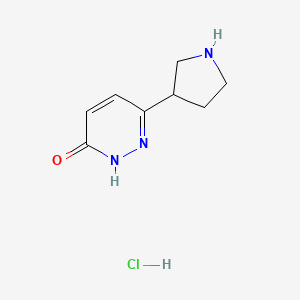

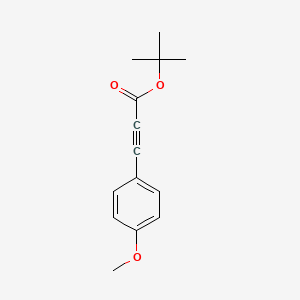
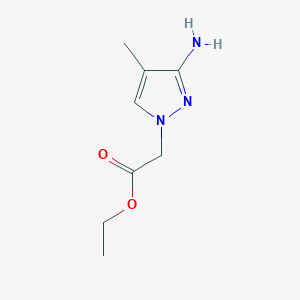

![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)

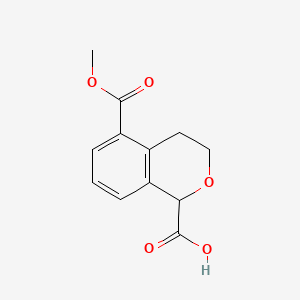
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)


